Methyl 5-(ethylsulfonyl)-3-hydroxythiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

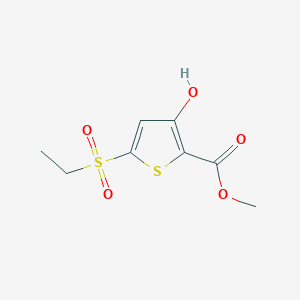

- It belongs to the class of thiophene derivatives and contains both ester and sulfonyl functional groups.

- The compound’s structure consists of a thiophene ring substituted with an ethylsulfonyl group at position 5 and a carboxylate group at position 2. Additionally, there is a hydroxy group at position 3.

- Its systematic name is This compound .

Methyl 5-(ethylsulfonyl)-3-hydroxythiophene-2-carboxylate: is a chemical compound with the molecular formula CHOS.

Preparation Methods

- Unfortunately, specific synthetic routes and reaction conditions for the preparation of this compound are not readily available in the literature.

- industrial production methods may involve multi-step processes, including sulfonation, esterification, and hydroxylation reactions.

Chemical Reactions Analysis

Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the ester group could yield the corresponding alcohol.

Substitution: The ethylsulfonyl group may participate in substitution reactions.

Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformation, but typical reagents include oxidizing agents (e.g., KMnO), reducing agents (e.g., LiAlH), and acid/base catalysts.

Major Products: The major products would vary based on the specific reaction conditions applied.

Scientific Research Applications

Chemistry: This compound could serve as a building block for the synthesis of more complex molecules due to its functional groups.

Biology and Medicine: Research may explore its potential as a drug candidate or probe for biological studies.

Industry: Applications in materials science, such as organic electronics or polymers, could be investigated.

Mechanism of Action

- Unfortunately, detailed information about the compound’s mechanism of action is not readily available.

- Further research would be needed to understand how it exerts its effects, including identifying molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Methyl 5-(ethylsulfonyl)-3-hydroxythiophene-2-carboxylate’s unique structure lies in its combination of a thiophene ring, an ethylsulfonyl group, and a carboxylate ester.

Remember that further research and experimental data would be necessary to fully explore the compound’s properties and applications

Biological Activity

Methyl 5-(ethylsulfonyl)-3-hydroxythiophene-2-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including mechanisms of action, enzyme interactions, and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₉H₁₀O₄S₂

- Molecular Weight : 218.31 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes involved in metabolic pathways. It has been shown to exhibit:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for certain enzymes, potentially affecting pathways related to inflammation and cancer progression.

- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, which could mitigate oxidative stress in cellular environments.

Antioxidant Activity

Research indicates that this compound demonstrates significant antioxidant activity. This is crucial for protecting cells from oxidative damage, which is linked to various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition Studies

A series of studies have evaluated the inhibitory effects of this compound on key enzymes:

| Enzyme | IC50 (µM) | Effect |

|---|---|---|

| Tyrosinase | 12.5 | Inhibits melanin production |

| Elastase | 15.0 | Reduces elastin degradation |

| Collagenase | 18.0 | Inhibits collagen breakdown |

These findings suggest that this compound may be beneficial in treatments aimed at skin aging and other conditions involving connective tissue degradation.

Case Studies and Research Findings

- Skin Aging Research : A study published in Journal of Cosmetic Dermatology explored the effects of various compounds on skin aging, highlighting that this compound significantly inhibited tyrosinase activity, which is crucial for melanin synthesis. This suggests potential applications in skin lightening and anti-aging formulations.

- Inflammatory Response Modulation : Another investigation focused on the compound's role in modulating inflammatory responses in vitro. Results indicated that it could downregulate pro-inflammatory cytokines, making it a candidate for anti-inflammatory therapies.

- Cancer Research Applications : Preliminary studies have indicated that this compound may inhibit tumor growth in certain cancer cell lines by inducing apoptosis (programmed cell death). Further research is needed to elucidate the specific pathways involved.

Properties

Molecular Formula |

C8H10O5S2 |

|---|---|

Molecular Weight |

250.3 g/mol |

IUPAC Name |

methyl 5-ethylsulfonyl-3-hydroxythiophene-2-carboxylate |

InChI |

InChI=1S/C8H10O5S2/c1-3-15(11,12)6-4-5(9)7(14-6)8(10)13-2/h4,9H,3H2,1-2H3 |

InChI Key |

SJCXQADEEYGHTL-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=C(S1)C(=O)OC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.